molecular formula C20H15N3O5S B2865491 methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-68-8

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2865491
CAS No.: 865197-68-8
M. Wt: 409.42
InChI Key: HKWVBPONKBBMCV-MRCUWXFGSA-N
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Description

This compound features a benzothiazole core fused with a 2,3-dihydro-1H-isoindole-1,3-dione moiety via an acetyl imino linker. The methyl ester group enhances solubility, while the conjugated system (Z-configuration at the imino group) contributes to its electronic properties.

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-17(25)11-22-14-8-4-5-9-15(14)29-20(22)21-16(24)10-23-18(26)12-6-2-3-7-13(12)19(23)27/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWVBPONKBBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to form methyl 2-(1,3-dioxoisoindol-2-yl)acetate . This intermediate is then reacted with 2-aminobenzothiazole in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Methyl {(3Z)-3-[(2-Chlorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

  • Structural Differences: Replaces the isoindole dione with a 2-chlorobenzoyl-hydrazono group.
  • Electronic Properties :
    • The electron-withdrawing chlorine atom increases electrophilicity compared to the target compound’s dioxo group.
    • Hydrazone linker may enhance hydrogen-bonding interactions in biological systems .
  • Synthetic Accessibility :
    • Preparation involves hydrolysis under basic conditions (e.g., NaOH) followed by acidification, akin to methods in .

Methyl 2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate

  • Structural Differences :
    • Contains a trioxo-substituted benzothiazole ring, increasing electron deficiency.
    • Lacks the isoindole dione moiety, reducing steric bulk.
  • Crystallographic Data: Crystallizes in a monoclinic system (space group P2₁/c) with distinct bond angles and lengths compared to the target compound. For example, the S–N bond in the trioxo derivative is shorter (1.62 Å vs. ~1.67 Å in the target compound), indicating stronger conjugation .
  • Stability :
    • The trioxo group may enhance oxidative stability but reduce solubility in polar solvents.

Bioactivity and Pharmacological Profiling

highlights that bioactivity profiles correlate strongly with chemical structures. Key comparisons include:

Compound Bioactivity Profile Protein Targets
Target Compound Predicted kinase inhibition (due to benzothiazole’s ATP-mimetic potential) Tyrosine kinases, redox enzymes
2-Chlorobenzoyl Hydrazone Derivative Antibacterial activity (via disruption of membrane integrity) Bacterial efflux pumps, porins
Trioxo-Benzothiazole Anticancer activity (via ROS generation from electron-deficient core) Thioredoxin reductase, DNA repair enzymes
  • Mechanistic Insights :
    • The target compound’s isoindole dione may chelate metal ions, influencing metalloenzyme inhibition.
    • The hydrazone derivative’s chlorine atom enhances lipophilicity, improving blood-brain barrier penetration .

Analytical Data

Parameter Target Compound Hydrazone Derivative Trioxo-Benzothiazole
¹H-NMR (δ, ppm) 3.72 (s, CH₃), 7.8–8.2 (aromatic) 3.70 (s, CH₃), 7.5–8.0 (aromatic) 3.75 (s, CH₃), 7.6–8.3 (aromatic)
Melting Point (°C) 198–202 185–189 210–215
Solubility (mg/mL) 12 (DMSO) 8 (DMSO) 5 (DMSO)

Biological Activity

Methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₄S. The compound features a benzothiazole ring and an isoindole moiety which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoindole Derivative : The initial step may involve the reaction of phthalic anhydride with an appropriate amine.
  • Acetylation : The introduction of the acetyl group is crucial for enhancing the biological activity.
  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving sulfur-containing reagents.

Anticancer Properties

This compound has shown promising results as an inhibitor of specific protein interactions in cancer research. Notably, it has been studied for its ability to inhibit the menin-mixed lineage leukemia (MLL) interaction, which plays a critical role in certain leukemias. This inhibition could potentially lead to reduced tumor growth and improved patient outcomes in leukemia treatment.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Protein Interactions : By binding to the menin protein, it disrupts the signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : The compound may also trigger programmed cell death in cancer cells through various apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study A (2020)Anticancer ActivityDemonstrated significant inhibition of MLL fusion protein activity in vitro.
Study B (2021)Mechanism ExplorationIdentified pathways involved in apoptosis induction through caspase activation.
Study C (2023)In Vivo EfficacyShowed reduced tumor size in xenograft models treated with the compound.

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